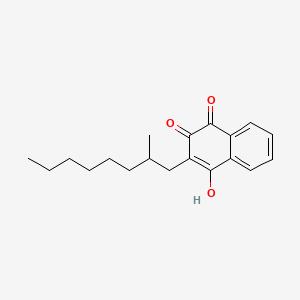
2-Hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone is an organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a hydroxy group and a methyloctyl side chain attached to the naphthoquinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone typically involves the alkylation of 2-hydroxy-1,4-naphthoquinone with 2-methyloctyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding quinones.
Reduction: The naphthoquinone core can be reduced to form hydroquinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy and methyloctyl positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in inhibiting certain enzymes and pathways involved in disease processes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as oxidoreductases and transferases, affecting their activity.
Pathways Involved: It can modulate oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects.
Comparison with Similar Compounds
2-Hydroxy-1,4-naphthoquinone: Lacks the methyloctyl side chain, leading to different biological activities.
3-Methyl-2-hydroxy-1,4-naphthoquinone: Similar structure but with a methyl group instead of a methyloctyl group.
Uniqueness: 2-Hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone is unique due to its specific side chain, which imparts distinct physicochemical properties and biological activities compared to other naphthoquinones.
Properties
CAS No. |
3568-91-0 |
|---|---|
Molecular Formula |
C19H24O3 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-hydroxy-3-(2-methyloctyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C19H24O3/c1-3-4-5-6-9-13(2)12-16-17(20)14-10-7-8-11-15(14)18(21)19(16)22/h7-8,10-11,13,20H,3-6,9,12H2,1-2H3 |
InChI Key |
OCFLQPHYDHBHOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)CC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















